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For researchers, scientists, and drug development professionals navigating the complexities of

CRISPR-based therapeutics, accurately quantifying gene editing efficiency is a critical step.

This guide provides an objective comparison of quantitative PCR (qPCR) with other widely

used methods: droplet digital PCR (ddPCR), Sanger sequencing with Tracking of Indels by

DEcomposition (TIDE) analysis, and Next-Generation Sequencing (NGS). We present

supporting experimental data, detailed protocols, and visual workflows to aid in selecting the

most appropriate method for your research needs.

The advent of CRISPR-Cas9 technology has revolutionized the field of gene editing, offering

unprecedented precision in modifying genetic material. A crucial aspect of any CRISPR

experiment is the accurate measurement of editing efficiency, which informs the success of the

gene modification and guides subsequent experimental steps. While several techniques are

available, quantitative PCR (qPCR) is a commonly employed method due to its speed and

accessibility. However, it is essential to understand its capabilities and limitations in comparison

to other available technologies.

Comparison of Methods for Measuring CRISPR
Editing Efficiency
The choice of method for quantifying CRISPR editing efficiency depends on various factors,

including the required sensitivity, throughput, cost, and the specific type of genetic modification
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being assessed (e.g., non-homologous end joining (NHEJ) resulting in insertions/deletions

(indels), or homology-directed repair (HDR)).
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Experimental Workflows and Logical Relationships
To visualize the processes involved in these methods, the following diagrams illustrate the

general experimental workflow for qPCR-based analysis and the logical relationship between

the different techniques for measuring CRISPR editing efficiency.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://www.synthego.com/guide/how-to-use-crispr/analysis-methods/
https://www.illumina.com/techniques/popular-applications/genome-editing.html
https://www.synthego.com/guide/how-to-use-crispr/analysis-methods/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

qPCR Analysis Result

Genomic DNA
Extraction

Quantitative PCR

Primer Design
(Wild-type & Edited)

Data Analysis
(ΔΔCt Method) Editing Efficiency (%)

Click to download full resolution via product page

Figure 1. Experimental workflow for qPCR-based measurement of CRISPR editing efficiency.
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Figure 2. Logical relationship between different methods for analyzing CRISPR editing
efficiency.

Experimental Protocols
Below are detailed methodologies for each of the key experiments discussed.
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Quantitative PCR (qPCR) for Measuring CRISPR Editing
Efficiency
This protocol outlines a common approach using SYBR Green-based qPCR to quantify the

percentage of unedited (wild-type) alleles remaining in a population of CRISPR-edited cells.[2]

Materials:

Genomic DNA from edited and control cell populations

Primers specific to the wild-type sequence at the CRISPR target site

Primers for a reference gene (e.g., GAPDH, ACTB) for normalization

SYBR Green qPCR Master Mix

qPCR instrument

Protocol:

Genomic DNA Extraction: Isolate high-quality genomic DNA from both the CRISPR-edited

and a control (e.g., mock-transfected) cell population. Quantify the DNA concentration and

assess its purity.

Primer Design: Design a forward and reverse primer pair that specifically amplifies the wild-

type allele. The 3' end of one of the primers should overlap the Cas9 cut site, making

amplification sensitive to indels.[2] Design a separate primer pair for a stable reference gene.

qPCR Reaction Setup: Prepare the qPCR reactions in triplicate for each sample (edited and

control) and for each primer pair (target gene and reference gene). A typical reaction mixture

includes:

SYBR Green qPCR Master Mix (2X)

Forward Primer (10 µM)

Reverse Primer (10 µM)
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Genomic DNA template (e.g., 10-50 ng)

Nuclease-free water to the final volume.

qPCR Cycling Conditions: Perform the qPCR using a standard three-step cycling protocol:

Initial denaturation: 95°C for 10 minutes

40 cycles of:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 1 minute

Melt curve analysis to verify product specificity.

Data Analysis (ΔΔCt Method):

Calculate the average Ct value for each sample and primer pair.

Normalize the Ct value of the target gene to the reference gene for both the edited and

control samples (ΔCt = Cttarget - Ctreference).

Calculate the ΔΔCt by subtracting the ΔCt of the control sample from the ΔCt of the edited

sample (ΔΔCt = ΔCtedited - ΔCtcontrol).

The percentage of the remaining wild-type allele is calculated as 2-ΔΔCt x 100.

The editing efficiency is then calculated as 100% - % wild-type.

Droplet Digital PCR (ddPCR) for Measuring CRISPR
Editing Efficiency
This protocol describes the use of a probe-based ddPCR assay to achieve absolute

quantification of edited and wild-type alleles.[6][9]

Materials:

Genomic DNA from edited and control cell populations
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Primers flanking the CRISPR target site

Fluorescently labeled probes specific for the wild-type (e.g., HEX) and HDR-edited (e.g.,

FAM) sequences. For NHEJ detection, a "drop-off" assay can be used where one probe

binds outside the indel region (reference) and another binds at the cut site (target).

ddPCR Supermix for Probes

Restriction enzyme (optional, to improve template accessibility)

Droplet generator and reader

Protocol:

Genomic DNA Preparation: Isolate and quantify genomic DNA as described for qPCR. A

restriction digest of the gDNA prior to ddPCR can improve accuracy.

Assay Design: Design primers to amplify the target region. Design a probe that specifically

binds to the wild-type sequence and another probe for the desired edited sequence (for

HDR). For NHEJ, a reference probe outside the cut site and a target probe at the cut site are

used.

ddPCR Reaction Setup: Assemble the ddPCR reaction mixture:

ddPCR Supermix for Probes (2X)

Forward and Reverse Primers (final concentration 900 nM each)

Wild-type and Edited Probes (final concentration 250 nM each)

Genomic DNA template (e.g., 5-100 ng)

Restriction enzyme (optional)

Nuclease-free water to the final volume.

Droplet Generation: Load the ddPCR reaction mix into the droplet generator to create an

emulsion of approximately 20,000 droplets.
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PCR Amplification: Transfer the droplet emulsion to a 96-well plate and perform endpoint

PCR using a thermal cycler.

Droplet Reading and Data Analysis: Read the droplets on a droplet reader to count the

number of positive (fluorescent) and negative droplets for each probe. The software will

calculate the absolute concentration (copies/µL) of the wild-type and edited alleles. The

editing efficiency is calculated as:

% Editing Efficiency = [Copies of Edited Allele / (Copies of Edited Allele + Copies of Wild-

Type Allele)] x 100.

Sanger Sequencing with TIDE Analysis
This method involves standard PCR and Sanger sequencing, followed by online analysis to

quantify indel frequencies.[7][10]

Materials:

Genomic DNA from edited and control cell populations

Primers flanking the CRISPR target site

High-fidelity DNA polymerase

PCR purification kit

Sanger sequencing service

Protocol:

PCR Amplification: Amplify a ~500-800 bp region surrounding the CRISPR target site from

both edited and control genomic DNA using a high-fidelity polymerase.

PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

Sanger Sequencing: Send the purified PCR products for Sanger sequencing using the same

forward or reverse primer used for amplification.
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TIDE Analysis:

Go to the TIDE web tool (e.g., 1110]

Upload the Sanger sequencing files (.ab1) for both the control and the edited sample.

Enter the guide RNA sequence.

The tool will align the sequences and decompose the edited sequence trace to identify

and quantify the frequencies of different indels. The output will include an overall editing

efficiency and a profile of the most common indels.

Next-Generation Sequencing (NGS) for Measuring
CRISPR Editing Efficiency
NGS provides the most comprehensive analysis of editing outcomes by sequencing a large

number of amplicons from the target region.[8][12][13]

Materials:

Genomic DNA from edited and control cell populations

Primers with sequencing adapters flanking the CRISPR target site

High-fidelity DNA polymerase

Library preparation kit for the chosen NGS platform (e.g., Illumina)

NGS instrument

Protocol:

Amplicon Generation: Perform a two-step PCR. The first PCR uses primers with partial

sequencing adapters to amplify the target region. The second PCR adds unique barcodes

and the full-length adapters for sequencing.[14]

Library Preparation and Quantification: Purify the barcoded PCR products and quantify the

library concentration. Pool the libraries from different samples.
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Next-Generation Sequencing: Sequence the pooled library on an NGS platform (e.g.,

Illumina MiSeq).

Data Analysis:

Demultiplex the sequencing reads based on the barcodes.

Align the reads to the reference sequence of the target locus.

Use bioinformatics tools (e.g., CRISPResso2) to identify and quantify the different types of

indels and HDR events. The output will be a detailed report of the editing efficiency and

the frequency of each specific mutation.

Conclusion
The selection of a method to measure CRISPR editing efficiency is a critical decision that

impacts the interpretation of experimental results. While qPCR offers a rapid and cost-effective

solution for initial screening and for studies where high sensitivity is not paramount, its

limitations, particularly in detecting rare events and its indirect measurement of genomic edits,

must be considered.[3] For applications requiring high sensitivity and precise quantification of

editing events, ddPCR is a superior choice, providing absolute quantification without the need

for a standard curve.[4][6] Sanger sequencing with TIDE analysis presents a budget-friendly

option that provides sequence information, though with lower sensitivity than ddPCR and NGS.

[7] Finally, NGS remains the gold standard for a comprehensive and highly sensitive analysis of

all editing outcomes, making it indispensable for in-depth characterization and for studies with

therapeutic implications where a thorough understanding of all genetic modifications is crucial.

[7][8] By understanding the principles, protocols, and comparative performance of these

methods, researchers can make informed decisions to best suit their experimental goals and

resource availability.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1233142?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

